PF-562271 is a highly potent, ATP-competitive, and reversible inhibitor of Focal Adhesion Kinase (FAK) and its closely related homolog, proline-rich tyrosine kinase 2 (Pyk2). Exhibiting an IC50 of 1.5 nM for FAK and ~13-14 nM for Pyk2, it is widely utilized as the benchmark compound for investigating the dual blockade of these kinases in oncology and bone remodeling models[1]. Unlike broad-spectrum kinase inhibitors, PF-562271 maintains >100-fold selectivity against a wide array of off-target kinases, making it a critical tool compound for researchers requiring precise modulation of the FAK/Pyk2 signaling axis [2]. For procurement purposes, it is essential to distinguish between the free base (CAS 717907-75-0), which is optimal for in vitro DMSO-based assays, and its besylate salt (CAS 939791-38-5), which is engineered for in vivo oral bioavailability .
Substituting PF-562271 with other FAK inhibitors severely compromises experimental integrity due to distinct selectivity profiles. While newer clinical candidates like BI 853520 offer extreme selectivity for FAK alone, they fail to inhibit Pyk2, which often undergoes compensatory upregulation when FAK is suppressed [1]. Conversely, using alternative dual-inhibitors like TAE226 introduces confounding off-target effects, as TAE226 potently inhibits the insulin-like growth factor-1 receptor (IGF-1R), whereas PF-562271 does not [2]. Furthermore, generic substitution of the free base for in vivo studies without proper formulation optimization results in poor systemic exposure, necessitating the specific procurement of the besylate salt for oral gavage applications .
PF-562271 serves as the definitive dual inhibitor for the FAK/Pyk2 axis, demonstrating an IC50 of 1.5 nM for FAK and 13-14 nM for Pyk2. In direct biochemical comparisons, the highly selective FAK inhibitor BI 853520 achieves an IC50 of 1 nM for FAK but fails to inhibit Pyk2 even at concentrations exceeding 50,000 nM [1].
| Evidence Dimension | Pyk2 Kinase Inhibition (IC50) |
| Target Compound Data | PF-562271: ~14 nM |
| Comparator Or Baseline | BI 853520: > 50,000 nM |
| Quantified Difference | >3,500-fold difference in Pyk2 affinity |
| Conditions | Recombinant kinase assays (DELFIA format) |
Buyers modeling compensatory Pyk2 upregulation in FAK-inhibited tumors must procure PF-562271 rather than highly selective FAK-only inhibitors.
While TAE226 is frequently cited alongside PF-562271 as a potent FAK inhibitor, their off-target profiles diverge significantly. TAE226 is a dual inhibitor of FAK (IC50 = 5.5 nM) and IGF-1R, whereas PF-562271 maintains >100-fold selectivity against IGF-1R, insulin receptor (InsR), and c-Met [1].
| Evidence Dimension | IGF-1R Inhibition |
| Target Compound Data | PF-562271: Inactive / >100-fold selectivity |
| Comparator Or Baseline | TAE226: Potent IGF-1R inhibition |
| Quantified Difference | Complete divergence in IGF-1R pathway modulation |
| Conditions | Kinase selectivity profiling panels |
Ensures phenotypic results are strictly driven by the FAK/Pyk2 axis rather than confounded by IGF-1R blockade, dictating procurement for precise mechanistic assays.
PF-562271 exhibits profound differences in efficacy depending on the cell culture model employed. In anchorage-independent soft agar clonogenic assays, PF-562271 potently inhibits colony formation with an EC50 of 42 nM. In stark contrast, cells grown as standard 2D adherent monolayers are largely insensitive to the compound (EC50 > 3,000 nM)[1].
| Evidence Dimension | Cell Viability / Colony Formation (EC50) |
| Target Compound Data | 3D Soft Agar: 42 nM |
| Comparator Or Baseline | 2D Adherent Monolayer: Insensitive (EC50 > 3,000 nM) |
| Quantified Difference | >70-fold shift in sensitivity based on culture conditions |
| Conditions | PC-3 prostate carcinoma cells |
Dictates assay design; buyers must utilize 3D spheroid or soft agar models rather than standard 2D plates to accurately evaluate the compound's efficacy.
For in vivo applications, the physical form of PF-562271 is critical. The free base (CAS 717907-75-0) has limited aqueous solubility, making it suitable primarily for DMSO-based in vitro work. However, the besylate salt form (CAS 939791-38-5) is specifically engineered for oral dosing, achieving a calculated in vivo EC50 of 93 ng/mL for FAK phosphorylation inhibition and producing sustained tumor tissue concentrations .
| Evidence Dimension | In Vivo Suitability |
| Target Compound Data | Besylate Salt: High oral bioavailability (EC50 = 93 ng/mL in vivo) |
| Comparator Or Baseline | Free Base: Requires complex formulation/DMSO for solubility |
| Quantified Difference | Distinct formulation requirements for systemic exposure |
| Conditions | Oral administration (p.o.) in tumor-bearing mice |
Guides buyers to select the besylate salt for animal models and the free base for cost-effective in vitro biochemical screening.
Because Pyk2 is structurally homologous to FAK and often upregulated to compensate for FAK inhibition, PF-562271 is the established benchmark compound for studies aiming to simultaneously block both pathways. It is preferentially procured over FAK-exclusive inhibitors (like BI 853520) in models of advanced metastatic disease where dual blockade is required to prevent resistance [1].
Based on its specific efficacy in 3D environments (EC50 = 42 nM) compared to 2D monolayers, PF-562271 is highly recommended for soft agar clonogenic assays and 3D tumor spheroid models. It serves as a positive control for evaluating compounds that target cell-matrix adhesion and survival in suspension [1].
When procured as the besylate salt, PF-562271 is ideal for oral administration in murine xenograft models (e.g., PC3M-luc-C6 prostate cancer or U87MG glioblastoma). Its established pharmacokinetic profile and ability to sustain pFAK inhibition in tumor tissue make it a reliable benchmark for evaluating novel anti-metastatic and bone-healing therapies .